molecular formula C12H10F2N2O2 B2930952 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid CAS No. 2248295-88-5

4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid

Numéro de catalogue B2930952
Numéro CAS: 2248295-88-5
Poids moléculaire: 252.221
Clé InChI: RGEFFFVCDDRSEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid, also known as DB844, is a novel chemical compound that has been recently synthesized and studied for its potential applications in scientific research.

Mécanisme D'action

The mechanism of action of 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, leading to their death. In cancer cells, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid induces apoptosis by activating the caspase cascade. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been shown to inhibit the activity of certain pro-inflammatory and pro-angiogenic factors.
Biochemical and Physiological Effects:
4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been shown to exhibit potent activity against protozoan parasites, leading to their death. In cancer cells, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid induces apoptosis, leading to cell death. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been shown to inhibit the activity of certain pro-inflammatory and pro-angiogenic factors, leading to reduced inflammation and angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has several advantages for lab experiments. It exhibits potent activity against protozoan parasites and cancer cells, making it a potential candidate for drug development. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid also exhibits anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of various inflammatory and angiogenic diseases. However, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has some limitations for lab experiments. It is a relatively new compound, and its full potential is yet to be explored. Additionally, its mechanism of action is not fully understood, which limits its potential applications.

Orientations Futures

There are several future directions for research on 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid. One potential direction is to explore its potential applications in drug development for the treatment of protozoan infections and cancer. Another potential direction is to study its anti-inflammatory and anti-angiogenic properties for the treatment of various inflammatory and angiogenic diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations.

Méthodes De Synthèse

The synthesis of 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid involves a series of chemical reactions starting from commercially available starting materials. The synthesis method includes the reaction of 2-methylimidazole with 2,2-difluoroacetaldehyde to form 5-(difluoromethyl)-2-methylimidazole. The resulting intermediate is then reacted with 4-bromobenzoic acid to form 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid. The purity of the synthesized compound is verified using various analytical techniques such as NMR spectroscopy and HPLC.

Applications De Recherche Scientifique

4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been studied for its potential applications in scientific research. It has been shown to exhibit potent activity against various protozoan parasites, including Leishmania, Trypanosoma, and Plasmodium. 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has also been studied for its potential applications in cancer research, where it has been shown to induce apoptosis in cancer cells. Additionally, 4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid has been studied for its anti-inflammatory and anti-angiogenic properties.

Propriétés

IUPAC Name

4-[5-(difluoromethyl)-2-methylimidazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-15-6-10(11(13)14)16(7)9-4-2-8(3-5-9)12(17)18/h2-6,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEFFFVCDDRSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=C(C=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.